molecular formula C15H32N2 B3156245 1-Undecylpiperazine CAS No. 82394-26-1

1-Undecylpiperazine

Cat. No.: B3156245
CAS No.: 82394-26-1
M. Wt: 240.43 g/mol
InChI Key: FRXJFWKZDKKRIP-UHFFFAOYSA-N
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Description

1-Undecylpiperazine is an organic compound with the molecular formula C15H32N2. It is a derivative of piperazine, characterized by the presence of an undecyl group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-bromoundecane under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Undecylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Undecylpiperazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-undecylpiperazine involves its interaction with biological targets, such as enzymes and receptors. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to diverse biological effects .

Comparison with Similar Compounds

1-Undecylpiperazine can be compared with other piperazine derivatives, such as:

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives .

Properties

IUPAC Name

1-undecylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-2-3-4-5-6-7-8-9-10-13-17-14-11-16-12-15-17/h16H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJFWKZDKKRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Excess piperazine (5 eq) and 1-bromoundecane (1.0 eq) are dissolved in dichloromethane and allowed to react overnight. The mixture is extracted with aqueous sodium bicarbonate and the organic layer dried with sodium sulfate. The mixture is filtered, the solvent removed in vacuo and the residue purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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